Cas no 1262393-01-0 (3-Methyl-1-(2-(1-piperidinyl)phenyl)butylamine Adipate (1:5))

1262393-01-0 structure
Productnaam:3-Methyl-1-(2-(1-piperidinyl)phenyl)butylamine Adipate (1:5)
3-Methyl-1-(2-(1-piperidinyl)phenyl)butylamine Adipate (1:5) Chemische en fysische eigenschappen
Naam en identificatie
-
- 3-Methyl-1-(2-(1-piperidinyl)phenyl)butylamine Adipate (1:5)
- 3-Methyl-1-(2-(1-piperidinyl)phenyl)butylamine Adipate (1:3)
- hexanedioic acid,3-methyl-1-(2-piperidin-1-ylphenyl)butan-1-amine
- starbld0007251
- 3-Methyl-1-(2-(1-piperidinyl)phenyl)butylamine Adipic Acid
- 3-Methyl-1-(2-(1-piperidinyl)phenyl)butylamine Adipate
- hexanedioic acid;3-methyl-1-(2-piperidin-1-ylphenyl)butan-1-amine
- 3-Methyl-1-(2-(1-piperidinyl)phenyl)butylammonium Adipate
- Hexanedioic acid--3-methyl-1-[2-(piperidin-1-yl)phenyl]butan-1-amine (1/1)
- J-005350
- DTXSID40858087
- 1262393-01-0
- 3-Methyl-1-(2-(piperidin-1-yl)phenyl)butan-1-amine adipate
- 3-Methyl-1-(2-(1-piperidinyl)phenyl)butylamine Adipic Acid; 3-Methyl-1-(2-(1-piperidinyl)phenyl)butylammonium Adipate; Hexanedioic Acid compd. with alpha-(2-Methylpropyl)-2-(1-piperidinyl)benzenemethanamine;
-
- Inchi: InChI=1S/C16H26N2.C6H10O4/c1-13(2)12-15(17)14-8-4-5-9-16(14)18-10-6-3-7-11-18;7-5(8)3-1-2-4-6(9)10/h4-5,8-9,13,15H,3,6-7,10-12,17H2,1-2H3;1-4H2,(H,7,8)(H,9,10)
- InChI-sleutel: JYTJUISRWYFBBG-UHFFFAOYSA-N
- LACHT: CC(C)CC(c1ccccc1N2CCCCC2)N.C(CCC(=O)O)CC(=O)O
Berekende eigenschappen
- Exacte massa: 392.26800
- Monoisotopische massa: 392.26750763g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 3
- Aantal waterstofbondacceptatoren: 6
- Zware atoomtelling: 28
- Aantal draaibare bindingen: 9
- Complexiteit: 347
- Aantal covalent gebonden eenheden: 2
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 1
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Topologisch pooloppervlak: 104Ų
Experimentele eigenschappen
- PSA: 103.86000
- LogboekP: 5.20410
3-Methyl-1-(2-(1-piperidinyl)phenyl)butylamine Adipate (1:5) Beveiligingsinformatie
- Signaalwoord:warning
- Gevaarverklaring: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
- Waarschuwingsverklaring: P264+P280+P305+P351+P338+P337+P313
- Veiligheidsinstructies: H303+H313+H333
- Opslagvoorwaarde:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
3-Methyl-1-(2-(1-piperidinyl)phenyl)butylamine Adipate (1:5) Prijsmeer >>
Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
---|---|---|---|---|---|---|---|---|
SHENG KE LU SI SHENG WU JI SHU | sc-396697-250 mg |
3-Methyl-1-(2-(1-piperidinyl)phenyl)butylamine Adipate, |
1262393-01-0 | 250MG |
¥2,256.00 | 2023-07-11 | ||
A2B Chem LLC | AE39714-1g |
3-Methyl-1-(2-(1-piperidinyl)phenyl)butylaMine Adipate |
1262393-01-0 | 1g |
$1522.00 | 2024-04-20 | ||
A2B Chem LLC | AE39714-250mg |
3-Methyl-1-(2-(1-piperidinyl)phenyl)butylaMine Adipate |
1262393-01-0 | 250mg |
$738.00 | 2024-04-20 | ||
A2B Chem LLC | AE39714-100mg |
3-Methyl-1-(2-(1-piperidinyl)phenyl)butylaMine Adipate |
1262393-01-0 | 100mg |
$536.00 | 2024-04-20 | ||
A2B Chem LLC | AE39714-2g |
3-Methyl-1-(2-(1-piperidinyl)phenyl)butylaMine Adipate |
1262393-01-0 | 2g |
$2326.00 | 2024-04-20 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-396697-250mg |
3-Methyl-1-(2-(1-piperidinyl)phenyl)butylamine Adipate, |
1262393-01-0 | 250mg |
¥2256.00 | 2023-09-05 | ||
A2B Chem LLC | AE39714-500mg |
3-Methyl-1-(2-(1-piperidinyl)phenyl)butylaMine Adipate |
1262393-01-0 | 500mg |
$1040.00 | 2024-04-20 |
3-Methyl-1-(2-(1-piperidinyl)phenyl)butylamine Adipate (1:5) Gerelateerde literatuur
-
Naresh D. Sanandiya RSC Adv., 2016,6, 92953-92961
-
Wenna Zhang,Yingxu Wei,Xinqiang Wu,Shutao Xu,Zhongmin Liu Chem. Commun., 2020,56, 8063-8066
-
Tomohiro Yasukawa,Hiroyuki Miyamura,Shū Kobayashi Chem. Sci., 2015,6, 6224-6229
-
Yan-Yan Li,Hua Lin RSC Adv., 2017,7, 8082-8089
-
5. Back matter
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